molecular formula C21H20O10 B1665589 5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one CAS No. 578-74-5

5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Número de catálogo: B1665589
Número CAS: 578-74-5
Peso molecular: 432.4 g/mol
Clave InChI: KMOUJOKENFFTPU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Apigetrin (apigenin-7-O-glucoside) is a flavonoid glycoside derived from the aglycone apigenin, with a glucose moiety attached at the 7-hydroxyl position. It is abundant in fruits, vegetables, and medicinal plants such as Teucrium gnaphalodes and Scutellaria baicalensis. Apigetrin exhibits diverse pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and anti-adipogenic effects . Its mechanisms of action involve modulation of key pathways such as PI3K/AKT/mTOR, NF-κB/MAPK, and ROS-dependent apoptosis .

Propiedades

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-5-12(24)17-13(25)7-14(30-15(17)6-11)9-1-3-10(23)4-2-9/h1-7,16,18-24,26-28H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOUJOKENFFTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578-74-5
Record name COSMOSIIN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407303
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Métodos De Preparación

coli Co-Culture Systems

The modular design of engineered E. coli co-cultures represents a breakthrough in apigetrin biosynthesis, circumventing the metabolic burden of single-strain systems. A 2018 study demonstrated a bifurcated approach where an upstream module converted p-coumaric acid to apigenin via 4-coumarate:CoA ligase (4CL), chalcone synthase (CHS), chalcone flavanone isomerase (CHI), and flavone synthase I (FNSI). The downstream module optimized UDP-glucose production and expressed glycosyltransferase (PaGT3) to glycosylate apigenin at the 7-hydroxyl position. Critical process parameters included:

  • Inoculum ratio : A 2:1 ratio of upstream to downstream strains maximized precursor channeling
  • Temperature : 30°C balanced enzyme activity and cell viability
  • Media composition : M9 minimal media supplemented with 2% glycerol enhanced co-culture stability

Under optimized conditions, this system produced 38.5 µM (16.6 mg/L) apigetrin in fed-batch fermentation, marking a 12-fold improvement over previous microbial platforms. The co-culture approach reduced intermediate accumulation, with <5% residual apigenin detected post-fermentation.

Metabolic Engineering Challenges

While microbial systems avoid the environmental costs of plant extraction, key limitations persist:

  • Cofactor balancing : NADPH demand for 4CL and CHS creates redox imbalances, reducing carbon flux to apigenin
  • Glycosyltransferase specificity : PaGT3 exhibits 78% selectivity for apigenin’s 7-OH position versus 22% at 4′-OH, necessitating protein engineering for improved regioselectivity
  • UDP-glucose availability : Overexpression of pgm (phosphoglucomutase) and galU (UTP-glucose-1-phosphate uridylyltransferase) increased intracellular UDP-glucose pools by 3.2-fold, directly correlating with apigetrin titer

Chemical Synthesis Approaches

Direct Glycosylation of Apigenin

The chemical synthesis of apigetrin typically involves glycosylating apigenin with protected glucose derivatives, followed by deprotection. A 2021 protocol achieved 72% yield using:

  • Donor : Peracetylated glucosyl trichloroacetimidate
  • Promoter : Trimethylsilyl triflate (TMSOTf)
  • Solvent system : Anhydrous dichloromethane at -15°C

Deprotection with 30% ammonium hydroxide in methanol (20°C, 12 h) yielded apigetrin with >98% purity by HPLC. Nuclear magnetic resonance (NMR) characterization confirmed β-configuration at the anomeric center (δ 5.08 ppm, J = 7.2 Hz).

Koenigs-Knorr Reaction Modifications

Alternative approaches employ the Koenigs-Knorr reaction with mercury salts, though environmental concerns have driven the adoption of:

  • Mercury-free systems : Silver triflate/activated molecular sieves in acetonitrile
  • Microwave assistance : 15-minute reactions at 80°C versus 24-hour conventional heating

These methods reduce side-product formation (<5% apigenin-4′-glucoside) while maintaining yields above 65%.

Extraction from Natural Sources

Plant Material Selection

Apigetrin content varies significantly across species:

  • Petroselinum crispum (parsley): 12–18 mg/g dry weight in leaves
  • Apium graveolens (celery): 8–14 mg/g in seeds
  • Matricaria chamomilla (chamomile): 4–7 mg/g in flowers

Optimal harvest times (e.g., parsley at 6–8 weeks post-germination) maximize apigetrin accumulation linked to flavonoid biosynthesis gene expression.

Solvent Extraction Protocols

Maceration with 96% ethanol (3 × 0.5 L per 100 g biomass, 48 h each) achieves 89–92% apigetrin recovery. Sequential fractionation partitions crude extract into:

  • Hexane : Removes lipids and chlorophyll
  • Ethyl acetate : Concentrates apigenin precursors
  • n-Butanol : Enriches apigetrin (63–67% purity)

Ultrasound-assisted extraction (40 kHz, 50°C, 30 min) reduces processing time by 75% while maintaining yields.

Purification Techniques

Column Chromatography

Sephadex LH-20 columns (3 × 120 cm) with 80% methanol eluent resolve apigetrin from co-extracted quercetin and luteolin glycosides. Key parameters:

  • Loading : 400 mg crude extract per run
  • Flow rate : 1.0 mL/min
  • Fraction size : 100 mL

This yields apigetrin at 92–95% purity, with 78% recovery from butanol fractions.

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC (C18 column, 250 × 21.2 mm) with isocratic elution (30% acetonitrile/0.1% formic acid) achieves >99% purity:

  • Retention time : 10.34 minutes
  • Detection : UV at 340 nm
  • Capacity : 20–25 mg per injection

Comparative Analysis of Preparation Methods

Method Yield (mg/g) Purity (%) Time (Days) Scalability
Microbial Biosynthesis 16.6/L 95 7–10 High
Chemical Synthesis 72% 98 2–3 Moderate
Plant Extraction 12–18 99 5–7 Low

Microbial systems offer the most sustainable route for industrial production, though chemical synthesis remains preferable for small-scale pharmaceutical applications requiring ultra-high purity. Plant-derived apigetrin, while limited by seasonal variability, retains importance for nutraceuticals where natural sourcing is mandated.

Análisis De Reacciones Químicas

Tipos de Reacciones

La apigetrina experimenta diversas reacciones químicas, que incluyen:

    Oxidación: La apigetrina se puede oxidar para formar diferentes productos de oxidación.

    Reducción: Las reacciones de reducción pueden convertir la apigetrina en sus formas reducidas.

    Sustitución: La apigetrina puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

    Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

    Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de litio y aluminio.

    Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y ácidos.

Productos Principales Formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir derivados de flavonoides reducidos.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

Recent studies have highlighted the anti-inflammatory properties of apigetrin. For instance, research demonstrated that apigetrin significantly reduced pro-inflammatory cytokine levels such as TNF-α, IL-6, and IL-1β in an in vitro model of SARS-CoV-2-induced inflammation. This suggests its potential role in managing cytokine release syndrome associated with COVID-19 .

In another study involving L6 skeletal muscle cells, apigetrin was shown to inhibit lipopolysaccharide-induced inflammation by downregulating key inflammatory markers like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The compound also inhibited the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), further supporting its anti-inflammatory effects .

Anticancer Properties

Apigetrin has been extensively studied for its anticancer effects, particularly against hepatocellular carcinoma (HepG2) and Hep3B cells. It was found to induce apoptosis and necroptosis in Hep3B cells through mechanisms involving the upregulation of tumor necrosis factor alpha (TNFα) and the downregulation of anti-apoptotic proteins like Bcl-xL. The half-maximal inhibitory concentration (IC50) for Hep3B cells was determined to be 52.67 µM after 48 hours of treatment, indicating a potent cytotoxic effect .

In HepG2 cells, apigetrin caused cell death primarily through the extrinsic apoptotic pathway without affecting mitochondrial-mediated apoptosis markers . The compound's ability to arrest the cell cycle at the G2/M phase further emphasizes its potential as an anticancer agent.

Viral Infection Management

The inhibition of SARS-CoV-2 spike protein binding to ACE2 receptors by apigetrin positions it as a candidate for therapeutic development against COVID-19. By targeting hypoxia-inducible factor 1-alpha (HIF-1α), apigetrin may help mitigate the inflammatory response associated with viral infections .

Summary Table: Applications of Apigetrin

Application AreaMechanism of ActionKey Findings
Anti-inflammatoryInhibition of cytokine productionReduced IL-6, TNF-α levels in SARS-CoV-2 models
Downregulation of iNOS and COX-2Inhibition of NF-κB activation in muscle cells
AnticancerInduction of apoptosis and necroptosisIC50 = 52.67 µM in Hep3B cells; G2/M phase arrest
Upregulation of TNFα; downregulation of Bcl-xLExtrinsic pathway activation in HepG2 cells
Viral infectionInhibition of spike protein binding to ACE2Potential therapeutic candidate for COVID-19 management

Case Studies

Case Study 1: Apigetrin in SARS-CoV-2 Models
In a laboratory setting, apigetrin was tested on macrophage-like THP-1 and lung epithelial MH-S cells infected with pseudo-SARS-CoV-2. The results indicated a significant reduction in inflammatory cytokines and enhanced cell viability post-treatment, suggesting that apigetrin could be beneficial for patients experiencing severe inflammatory responses due to COVID-19 .

Case Study 2: Apigetrin's Effect on Hepatocellular Carcinoma
A study focusing on Hep3B cells revealed that treatment with apigetrin resulted in notable cytotoxic effects characterized by morphological changes indicative of necroptosis. The study utilized various assays including MTT and colony formation assays to confirm these findings, establishing a clear link between apigetrin treatment and decreased cell proliferation .

Mecanismo De Acción

La apigetrina ejerce sus efectos a través de diversos objetivos y vías moleculares:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Structure Glycosylation Type Key Features Solubility & Stability
Apigetrin Apigenin-7-O-glucoside O-glucoside Glucose at C7; enhances solubility compared to aglycone High water solubility; stable
Apigenin Aglycone (no sugar) None Higher lipophilicity; rapid absorption but poor solubility Low solubility; moderate stability
Vitexin Apigenin-8-C-glucoside C-glucoside Glucose at C8; resistant to enzymatic hydrolysis Moderate solubility; highly stable
Cosmosiin Apigenin-7-O-glucoside (synonym) O-glucoside Structurally identical to apigetrin; varies by source Similar to apigetrin
Isovitexin Apigenin-6-C-glucoside C-glucoside Glucose at C6; altered bioavailability and metabolic pathways Moderate solubility; stable

Key Structural Insights :

  • O-glycosides (Apigetrin, Cosmosiin) : The O-glucose bond enhances solubility but is susceptible to hydrolysis by gut microbiota, releasing active aglycones .
  • C-glycosides (Vitexin, Isovitexin) : The C-glucose bond confers metabolic stability, prolonging systemic circulation but limiting aglycone release .
  • Aglycone vs. Glycoside : Apigenin exhibits faster cellular uptake due to lipophilicity, while apigetrin’s glycosylation improves pharmacokinetics and reduces toxicity .
Anticancer Effects
Compound Key Mechanisms IC50 (Cancer Cells) Model Systems
Apigetrin - Induces G2/M arrest via cyclin B1/cdc25c downregulation
- Activates extrinsic apoptosis (caspase-3/PARP cleavage)
- Inhibits HIF-1α and PI3K/AKT/mTOR
52.67 µM (Hep3B, 48h) Gastric, liver, cervical cancer
Apigenin - Superior pro-apoptotic activity via mitochondrial dysfunction
- Synergizes with naringenin to enhance ROS accumulation
20–50 µM (various cancers) NSCLC, breast, prostate
Vitexin - Antioxidant-mediated cytoprotection
- Weak G2/M arrest compared to apigetrin
>100 µM (most cell lines) Neuroblastoma, leukemia

Key Findings :

  • Apigetrin’s G2/M arrest is more pronounced than vitexin but less potent than apigenin in inducing apoptosis .
  • Apigenin’s aglycone form shows higher efficacy in ROS-mediated pathways but requires higher doses due to solubility limitations .
Anti-Inflammatory and Antioxidant Effects
Compound Mechanism Key Targets Model Systems
Apigetrin - Suppresses NF-κB/MAPK pathways
- Reduces IL-6, TNF-α, IL-1β
p65, IκB-α, JNK, p38 LPS-induced inflammation, SARS-CoV-2 models
Apigenin - Direct inhibition of COX-2 and iNOS
- Higher free radical scavenging
COX-2, iNOS, ROS Chronic inflammation models
Vitexin - Modulates Nrf2/ARE pathway
- Weak NF-κB inhibition
Nrf2, HO-1 Oxidative stress models

Key Insights :

  • Apigetrin’s glycosylation enhances its stability in inflammatory environments, making it effective in SARS-CoV-2-related cytokine storms .
  • Apigenin’s aglycone form shows broader antioxidant activity but shorter half-life .
Metabolic and Toxicity Profiles
Compound Bioavailability Toxicity (In Vivo) Therapeutic Window
Apigetrin Moderate (gut hydrolysis-dependent) Low (alleviates DOX-induced testicular damage ) Wide (50–200 µM)
Apigenin Low (rapid metabolism) Moderate (high doses induce hepatotoxicity) Narrow (20–50 µM)
Vitexin High (C-glycoside stability) Minimal reported Moderate (100+ µM)

Critical Notes:

  • Apigetrin’s low toxicity in reproductive tissues supports its use in chemotherapy adjunct therapy .
  • Vitexin’s C-glycoside structure avoids rapid metabolism, making it suitable for chronic conditions .

Actividad Biológica

Apigetrin, scientifically known as Apigenin 7-O-glucoside, is a flavonoid glycoside predominantly found in various fruits and vegetables. It has garnered significant attention for its diverse biological activities, particularly its potential therapeutic effects against various forms of cancer, inflammation, and oxidative stress. This article delves into the biological activity of Apigetrin, highlighting its mechanisms of action, effects on different cell types, and potential clinical applications.

Anticancer Properties

Apigetrin has been extensively studied for its anticancer properties. Research indicates that it induces cell cycle arrest and apoptosis in various cancer cell lines.

  • Cell Cycle Arrest : Apigetrin has been shown to induce G2/M phase arrest in gastric cancer cells (AGS) by regulating proteins such as cyclin B1, cdc25c, and cdk1. This mechanism is critical for inhibiting cancer cell proliferation .
  • Induction of Apoptosis : In Hep3B hepatocellular carcinoma cells, Apigetrin promotes apoptosis through the extrinsic pathway by up-regulating TNFα and increasing levels of cleaved caspase-3 and PARP .
  • Autophagy : The compound also enhances autophagic processes in AGS cells, marked by increased expression of autophagy-related proteins like LC3B-II and beclin-1 .
  • Reactive Oxygen Species (ROS) Generation : Apigetrin elevates ROS levels in Hep3B cells, contributing to its cytotoxic effects .

Anti-inflammatory Effects

Apigetrin exhibits significant anti-inflammatory properties by modulating key signaling pathways:

  • NF-κB Pathway : Studies have shown that Apigetrin inhibits lipopolysaccharide (LPS)-induced inflammation in L6 muscle cells by suppressing NF-κB activation and reducing the expression of inflammatory markers such as iNOS and COX-2 .
  • MAPK Signaling : The compound also impacts MAPK phosphorylation in LPS-treated cells, further contributing to its anti-inflammatory effects .

Neuroprotective Effects

Emerging research suggests that Apigetrin may have neuroprotective properties. It has been investigated for its ability to alleviate neurodegenerative conditions by promoting autophagy and reducing oxidative stress .

Inhibition of Viral Activity

Recent studies have indicated that Apigetrin possesses inhibitory activity against SARS-CoV-2 proteases, suggesting potential applications in treating viral infections .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of Apigetrin:

Study ReferenceCell TypeBiological ActivityMechanism of ActionKey Findings
AGS (Gastric)AnticancerG2/M phase arrest, apoptosisInduces apoptosis via extrinsic pathway
Hep3B (Liver)AnticancerROS generation, apoptosisIC50 = 52.67 µM; induces necroptosis
HepG2 (Liver)AnticancerG2/M phase arrestReduces cell proliferation; morphological changes
L6 (Muscle)Anti-inflammatoryNF-κB and MAPK signaling inhibitionSuppresses iNOS and COX-2 expression
THP-1/MH-SAntiviralInhibition of SARS-CoV-2 proteaseReduces inflammatory cytokines

Case Study 1: Gastric Cancer Treatment

A study focused on AGS gastric cancer cells demonstrated that treatment with Apigetrin resulted in significant reductions in cell viability and induced both apoptosis and autophagy. The study highlighted the potential of Apigetrin as a dietary supplement for cancer prevention or treatment.

Case Study 2: Hepatocellular Carcinoma

In another investigation involving Hep3B cells, researchers found that Apigetrin not only inhibited cell growth but also induced necroptosis. This dual action suggests that Apigetrin could be a valuable candidate for further clinical trials aimed at hepatocellular carcinoma therapy.

Q & A

Basic: What are the primary molecular mechanisms of Apigetrin in modulating cellular pathways?

Apigetrin (apigenin-7-O-glucoside) exhibits activity through multiple pathways, including:

  • Inhibition of ACE2 and TGFβ expression in SARS-CoV-2 spike protein-induced cytotoxicity .
  • Attenuation of endoplasmic reticulum (ER) stress via downregulation of GRP78 and CHOP in pancreatic β-cells exposed to streptozotocin .
  • ROS-mediated STAT3/JAK2 pathway modulation in gastric cancer, leading to apoptosis and cell cycle arrest .
    Methodological Note: To validate these mechanisms, prioritize Western blotting for protein expression and ROS quantification via DCFH-DA assays .

Basic: Which experimental models are most suitable for studying Apigetrin’s bioactivity?

Common models include:

  • In vitro cell lines: Hep3B liver cancer cells (apoptosis/necroptosis assays) , pancreatic β-cell lines (ER stress models) , and gastric cancer cells (STAT3 pathway analysis) .
  • In vivo models: Streptozotocin-induced diabetic rodents for pancreatic protection studies .
    Methodological Note: Use MTT assays for cytotoxicity screening and flow cytometry for cell cycle/apoptosis profiling .

Advanced: How can researchers resolve contradictions in Apigetrin’s dose-dependent effects across studies?

Discrepancies in effective doses (e.g., 10–50 µM in cancer vs. 5–20 µM in anti-inflammatory studies) may arise from:

  • Cell-type specificity: Cancer cells often require higher doses due to aggressive proliferation.
  • Assay sensitivity: Variations in ROS detection methods (e.g., DCFH-DA vs. lucigenin assays) .
    Methodological Solution: Conduct dose-response curves with multiple endpoints and use orthogonal validation methods (e.g., siRNA knockdown to confirm pathway specificity) .

Advanced: What experimental design considerations are critical for studying Apigetrin’s dual pro-apoptotic and antioxidant roles?

Key factors include:

  • Context-dependent ROS modulation: Apigetrin may induce ROS in cancer cells (pro-apoptotic) but scavenge ROS in normal cells (protective). Design experiments with cell-type controls .
  • Time-course analysis: Apigetrin’s effects on ER stress markers (e.g., GRP78) peak at 24h in β-cells, while STAT3 inhibition in gastric cancer occurs within 12h .
    Methodological Note: Use temporal RNA/protein sampling and ROS live-cell imaging to capture dynamic effects.

Advanced: How can researchers address reproducibility challenges in Apigetrin’s in vitro-to-in vivo translation?

Common pitfalls include:

  • Bioavailability limitations: Apigetrin’s glucoside moiety may reduce absorption. Consider pharmacokinetic profiling (e.g., LC-MS for plasma concentration) .
  • Model relevance: Streptozotocin-induced β-cell damage may not fully replicate human diabetic pathophysiology. Use genetic models (e.g., db/db mice) for validation .
    Methodological Solution: Pair in vitro findings with ex vivo organoid models and metabolomic analysis to bridge gaps .

Advanced: What statistical approaches are recommended for analyzing Apigetrin’s multi-target effects?

  • Multivariate analysis: Use PCA or PLS-DA to identify correlations between Apigetrin’s anti-inflammatory and anticancer outcomes .
  • Network pharmacology: Map Apigetrin’s targets (e.g., ACE2, STAT3) onto protein interaction databases (STRING, KEGG) to predict off-target effects .
    Methodological Note: Ensure sample sizes ≥6 replicates for ANOVA/Tukey post-hoc tests in cell-based studies .

Basic: What are the standard purity and characterization requirements for Apigetrin in experimental studies?

  • Purity: ≥95% confirmed by HPLC (C18 column, UV detection at 340 nm) .
  • Characterization: NMR (¹H/¹³C) for structural validation and LC-MS for molecular weight confirmation .
    Methodological Note: Reference commercial standards (e.g., Sigma-Aldrich) and disclose batch numbers in publications .

Advanced: How should researchers design controls to isolate Apigetrin-specific effects in complex biological systems?

  • Negative controls: Use apigenin (aglycone form) to distinguish glucoside-specific effects .
  • Pharmacological inhibitors: Pair with NF-κB inhibitors (e.g., BAY 11-7082) to confirm pathway involvement .
    Methodological Note: Include vehicle controls (DMSO concentration ≤0.1%) to rule out solvent toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Reactant of Route 2
5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.